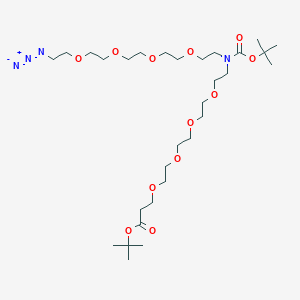![molecular formula C25H32N4O4S2 B609518 5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine
概要
説明
ネクロックス-2は、細胞代謝に関与する特定の酵素に対して強力な阻害効果を持つことが知られている化学化合物です。主にネクローシス阻害剤として機能し、抗酸化作用も持ち合わせています。 ネクロックス-2は細胞透過性があり、主にミトコンドリアに局在し、酸化ストレス誘導性のネクローシス細胞死を選択的に阻害します .
科学的研究の応用
Necrox-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study oxidative stress and necrotic cell death mechanisms.
Biology: Investigated for its role in cellular metabolism and mitochondrial function.
Medicine: Explored as a potential therapeutic agent for conditions involving oxidative stress and necrosis, such as ischemic diseases and neurodegenerative disorders.
Industry: Utilized in the development of antioxidant formulations and protective agents against oxidative damage.
準備方法
合成経路と反応条件
ネクロックス-2の合成は、コア構造の調製から始まり、官能基の導入まで、複数の段階を踏みます。主なステップには以下が含まれます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成反応によって合成され、フェニルヒドラジンとケトンまたはアルデヒドを酸性条件下で反応させます。
官能基導入: チオモルホリンおよびピペリジン基は、求核置換反応によって導入されます。これらの反応には、通常、水素化ナトリウムまたはtert-ブトキシドカリウムなどの強塩基の使用が必要です。
最終組み立て: 最終化合物は、一連のカップリング反応によって組み立てられます。多くの場合、鈴木反応またはヘック反応などのパラジウム触媒クロスカップリング方法を使用します。
工業生産方法
ネクロックス-2の工業生産は、同様の合成経路に従いますが、規模が大きくなります。プロセスには以下が含まれます。
バッチ合成: 大規模バッチ反応器を使用して合成ステップを実施し、反応条件を正確に制御します。
精製: 粗生成物は、再結晶、カラムクロマトグラフィー、または高速液体クロマトグラフィーなどの技術を使用して精製されます。
品質管理: 最終生成物は、核磁気共鳴分光法、質量分析法、高速液体クロマトグラフィーなど、純度と一貫性を確認するための厳格な品質管理試験を受けます。
化学反応の分析
反応の種類
ネクロックス-2は、以下を含むさまざまな化学反応を起こします。
酸化: ネクロックス-2は、スルホキシドおよびスルホンを形成するために酸化される可能性があり、その生物活性を変化させる可能性があります。
還元: 還元反応は、ネクロックス-2を対応するチオール誘導体に変換できます。
置換: 求核置換反応は、ネクロックス-2分子に異なる官能基を導入できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどの一般的な酸化剤が使用されます。
還元: 水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤が置換反応に使用されます。
生成される主な生成物
酸化生成物: スルホキシドおよびスルホン。
還元生成物: チオール誘導体。
置換生成物: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究の応用
ネクロックス-2は、以下を含む幅広い科学研究の応用範囲を持っています。
化学: 酸化ストレスとネクローシス細胞死のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞代謝とミトコンドリア機能における役割について調査されています。
医学: 虚血性疾患や神経変性疾患などの酸化ストレスとネクローシスを伴う状態に対する潜在的な治療薬として探求されています。
産業: 酸化損傷に対する抗酸化剤配合物および保護剤の開発に使用されています。
作用機序
ネクロックス-2は、細胞代謝に関与する特定の酵素の活性部位に結合することにより、その機能を阻害することでその効果を発揮します。この酵素活性の阻害は、酸化ストレス誘導性のネクローシス細胞死の予防につながります。 この化合物は主にミトコンドリア経路を標的にし、そこで抗酸化剤および活性酸素種のスキャベンジャーとして作用します .
類似の化合物との比較
類似の化合物
ネクロスタチン-1: 受容体相互作用タンパク質キナーゼ1を標的にする、異なる作用機序を持つ別のネクローシス阻害剤。
トロロックス: 抗酸化作用を持つ水溶性ビタミンEアナログ。
N-アセチルシステイン: 抗酸化作用と粘液溶解作用を持つチオール含有化合物。
ネクロックス-2の独自性
ネクロックス-2は、ネクローシス阻害剤と抗酸化剤の両方の役割を果たすという点で独特です。ミトコンドリアに選択的に局在し、酸化ストレス誘導性のネクローシス細胞死から保護する能力は、他の化合物とは異なります。 さらに、細胞代謝に関与する酵素の活性部位への特異的な結合は、その標的型作用機序を強調しています .
類似化合物との比較
Similar Compounds
Necrostatin-1: Another necrosis inhibitor with a different mechanism of action, targeting receptor-interacting protein kinase 1.
Trolox: A water-soluble vitamin E analog with antioxidant properties.
N-acetylcysteine: A thiol-containing compound with antioxidant and mucolytic properties.
Uniqueness of Necrox-2
Necrox-2 is unique due to its dual role as a necrosis inhibitor and antioxidant. Its ability to selectively localize in the mitochondria and protect against oxidative stress-induced necrotic cell death sets it apart from other compounds. Additionally, its specific binding to enzyme active sites involved in cellular metabolism highlights its targeted mechanism of action .
特性
IUPAC Name |
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2/c1-34(30,31)29-9-7-22(8-10-29)26-24-16-19(18-28-11-13-35(32,33)14-12-28)15-21-17-23(27-25(21)24)20-5-3-2-4-6-20/h2-6,15-17,22,26-27H,7-14,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROWZRDUZOTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Necrox-2?
A1: While the precise mechanism of action remains under investigation, research suggests that Necrox-2 acts as a necroptosis inhibitor. Necroptosis is a form of programmed cell death distinct from apoptosis. [] Notably, Necrox-2 has been shown to effectively reduce lactate dehydrogenase release and the percentage of propidium iodide-positive cells, both of which are indicative of necrotic cell death due to cell membrane rupture. []
Q2: In what specific research contexts has Necrox-2 demonstrated efficacy?
A2: Studies have shown that Necrox-2 effectively inhibits cell death in models of cadmium-induced neurotoxicity. [] Specifically, pretreatment with Necrox-2 provided more significant protection against cell death compared to caspase inhibitors, suggesting a prominent role of necrosis in this model. [] Further research highlighted the role of Necrox-2 in sterile inflammation models, where it successfully blocked microparticle-induced IL-33 release by macrophages, likely through the inhibition of necroptosis. []
Q3: How does the efficacy of Necrox-2 compare to other cell death inhibitors?
A3: Research indicates that Necrox-2 may offer superior protection against specific cell death pathways compared to other inhibitors. For instance, in cadmium-induced neurotoxicity, Necrox-2 demonstrated more pronounced cell death inhibition than the pan-caspase inhibitor zVAD-fmk. [] This suggests a greater involvement of necroptosis in this specific model. Furthermore, studies comparing Necrox-2 to the mTOR inhibitor Rapamycin in ovarian cancer models found that while both showed antiproliferative effects, combining them led to synergistic effects and enhanced cell death. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


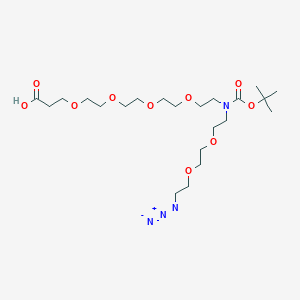
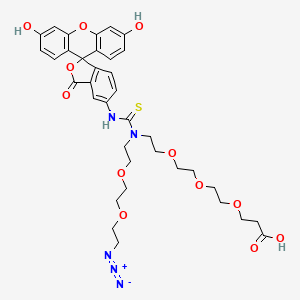
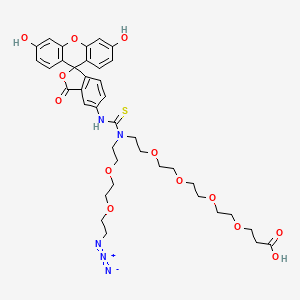

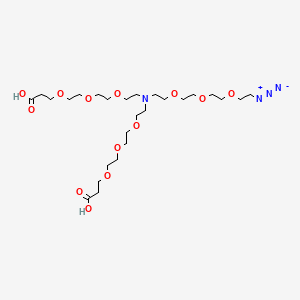
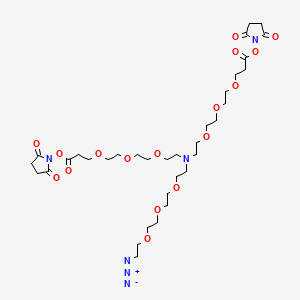
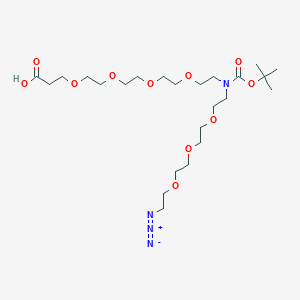
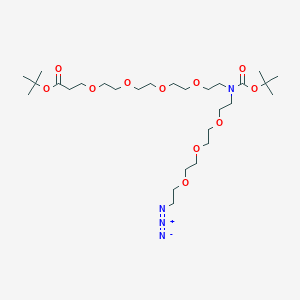

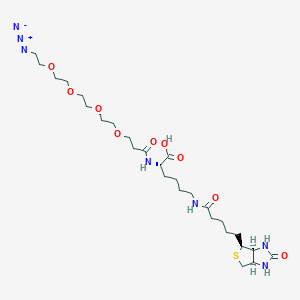

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)
